D-Xylono-1,4-lactone
CAS No.: 18423-66-0
Cat. No.: VC21030940
Molecular Formula: C5H8O5
Molecular Weight: 148.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18423-66-0 |
---|---|
Molecular Formula | C5H8O5 |
Molecular Weight | 148.11 g/mol |
IUPAC Name | (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |
Standard InChI | InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 |
Standard InChI Key | CUOKHACJLGPRHD-FLRLBIABSA-N |
Isomeric SMILES | C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O |
SMILES | C(C1C(C(C(=O)O1)O)O)O |
Canonical SMILES | C(C1C(C(C(=O)O1)O)O)O |
Introduction
Chemical Structure and Properties
D-Xylono-1,4-lactone, with the molecular formula C5H8O5, is characterized as a xylonolactone with a molecular weight of 148.11 g/mol . The compound is officially named (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one according to IUPAC nomenclature . It is functionally related to D-xylonic acid and has been identified as a mouse metabolite .
The compound is registered under multiple CAS numbers, including 15384-37-9 and 18423-66-0 . D-Xylono-1,4-lactone adopts a cyclic structure with a five-membered ring (γ-lactone) containing three hydroxyl groups, giving it distinctive chemical properties that influence its biological role and research applications.
Physical and Chemical Properties
The physical and chemical properties of D-Xylono-1,4-lactone are summarized in Table 1:
Its structure features three hydroxyl groups that can participate in hydrogen bonding, contributing to its solubility profile and interactions with biological systems.
Structural Characteristics
D-Xylono-1,4-lactone possesses a γ-lactone structure, meaning it contains a 5-membered ring with a carbonyl group as part of the ring structure. The compound has three stereogenic centers with the absolute configuration (3R,4R,5R) . This specific stereochemistry plays a crucial role in its biological recognition and activity.
It is important to distinguish D-Xylono-1,4-lactone from its structural isomer, D-Xylono-1,5-lactone (PubChem CID 439692), which has a 6-membered ring structure (δ-lactone) and different biological properties . The 1,4-lactone is characterized by its 5-membered ring structure, while the 1,5-lactone features a 6-membered ring.
Biochemical Significance
D-Xylono-1,4-lactone participates in several important biochemical pathways. It is particularly involved in pentose and glucuronate interconversions, playing a role in carbohydrate metabolism . As a mouse metabolite, it represents an intermediate in the metabolism of pentose sugars .
The compound is significant in the metabolic pathway involving D-xylose, which is first oxidized to D-xylonic acid. This acid can spontaneously form D-Xylono-1,4-lactone or can be enzymatically converted to it in certain metabolic contexts .
Enzymatic Interactions
A key enzymatic interaction involving D-Xylono-1,4-lactone is its hydrolysis catalyzed by xylono-1,4-lactonase (EC 3.1.1.68), which converts it to D-xylonate in the presence of water:
D-xylono-1,4-lactone + H2O → D-xylonate
This enzyme belongs to the hydrolase family, specifically acting on carboxylic ester bonds. It is also known by alternative names such as xylono-γ-lactonase and xylonolactonase .
Recent research has identified novel lactonases from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) that can catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate with kcat/Km values of 4.7 × 10^4 and 5.7 × 10^4 M^-1 s^-1, respectively . These enzymes represent a potential system for the catabolism of small 1,4-lactone-5-phosphate sugars, which may serve as an energy source for these organisms .
Research Applications
D-Xylono-1,4-lactone is primarily used as a biochemical reagent in life science research . Its applications include:
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Studying carbohydrate metabolism and pentose-phosphate pathways
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Investigating enzymatic activities of lactonases and related enzymes
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Serving as a substrate in enzyme kinetics studies
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Use as a reference standard in metabolomics research
The compound is commercially available from research chemical suppliers for laboratory use. It is typically marketed with high purity (≥95%) for research applications .
Research Methods Using D-Xylono-1,4-lactone
Research involving D-Xylono-1,4-lactone often employs specialized analytical techniques. For instance, the hydrolysis of lactones can be monitored using pH-sensitive colorimetric assays, where the net production of protons is measured using pH indicators such as cresol purple . Such methods have been used to determine enzyme kinetics for lactonases acting on D-xylono-1,4-lactone and related substrates.
Desired Concentration | Amount of Compound | ||
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1 mg | 5 mg | 10 mg | |
1 mM | 6.7517 mL | 33.7587 mL | 67.5174 mL |
5 mM | 1.3503 mL | 6.7517 mL | 13.5035 mL |
10 mM | 0.6752 mL | 3.3759 mL | 6.7517 mL |
Derivatives and Related Compounds
Several derivatives of D-Xylono-1,4-lactone have been synthesized and studied for various research purposes. One notable example is 2,3,5-Tri-O-acetyl-D-xylonic acid, γ-lactone (CAS: 79580-60-2), which is an acetylated derivative with the molecular formula C11H14O8 and a molecular weight of 274.22 .
This derivative appears as a white crystalline solid with a melting point of 95-97°C and is soluble in dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol . The acetylation of the hydroxyl groups changes the compound's physical properties, making it more lipophilic compared to the parent compound.
Structural Studies
Crystallographic studies of D-Xylono-1,4-lactone and related compounds provide valuable insights into their three-dimensional structures and potential interactions. While specific crystallographic data for D-Xylono-1,4-lactone is limited in the provided search results, studies on related compounds such as D-Lyxono-1,4-lactone have been reported .
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